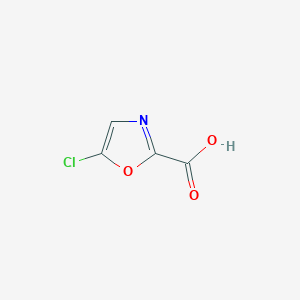

5-Chlorooxazole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO3/c5-2-1-6-3(9-2)4(7)8/h1H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGRKTGWLPZRSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorooxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroacetic acid with formamide, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of 5-Chlorooxazole-2-carboxylic acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of advanced catalytic systems and automated reaction monitoring can enhance the overall production process .

Chemical Reactions Analysis

Types of Reactions

5-Chlorooxazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different functionalized oxazole compounds.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazoles .

Scientific Research Applications

5-Chlorooxazole-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chlorooxazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 5-Chlorobenzo[d]oxazole-2-carboxylate (CAS 27383-92-2)

5-Methyloxazole-2-carboxylic Acid (CAS 45676-69-5)

- Structural Differences : A methyl group replaces the chlorine at the 5-position.

- Physicochemical Properties: Molecular formula: C₅H₅NO₃ (vs. C₄H₂ClNO₃ for 5-chlorooxazole-2-carboxylic acid).

- Applications : Used in drug discovery, where methyl substitution may reduce toxicity compared to chloro analogs .

2-Chloro-4-methyloxazole-5-carboxylic Acid (CAS 1558276-80-4)

- Substitution Pattern : Chlorine at the 2-position and methyl at the 4-position, differing from the 5-chloro substitution in the target compound.

- Molecular Formula: C₅H₄ClNO₃.

- Reactivity : The shifted chloro group may influence regioselectivity in reactions, such as nucleophilic substitution or cross-coupling .

5-Chlorobenzoxazole Derivatives

- Examples : 5-Chlorobenzooxazole-2-thiol (CAS 20532-33-6) and 5-chlorobenzoxazole (CAS 18755-46-9).

- Key Differences :

Data Table: Key Properties of 5-Chlorooxazole-2-carboxylic Acid and Analogs

Q & A

Q. What are the common synthetic routes for 5-Chlorooxazole-2-carboxylic acid?

The synthesis typically involves cyclization of precursors such as 5-chlorooxazole derivatives. A two-step method is often employed:

- Step 1 : Formation of the methyl ester derivative via nucleophilic substitution or condensation reactions. For example, methyl 5-chlorooxazole-2-carboxylate can be synthesized using copper-catalyzed cyclization of 2-chloro precursors (e.g., 2-chlorobenzonitrile with sodium azide) .

- Step 2 : Hydrolysis of the ester group under basic conditions (e.g., NaOH or LiOH) to yield the carboxylic acid . Key considerations include controlling reaction temperature (60–80°C) and using anhydrous solvents to minimize side reactions.

Q. How is structural characterization performed for 5-Chlorooxazole-2-carboxylic acid?

- NMR Spectroscopy : H and C NMR are used to confirm the oxazole ring structure and substituent positions. For instance, the carboxylic proton appears as a broad peak near δ 12–13 ppm in DMSO-d6, while chlorine substituents influence chemical shifts in the aromatic region .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHClNO requires m/z 161.9595).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves the planar oxazole ring and bond angles .

Q. What purification methods are effective for isolating 5-Chlorooxazole-2-carboxylic acid?

- Recrystallization : Use polar aprotic solvents like ethanol/water mixtures to enhance purity.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates the carboxylic acid from ester intermediates .

- Acid-Base Extraction : Adjust pH to 2–3 to precipitate the free acid from aqueous solutions .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenated oxazole derivatives?

Substituent effects significantly impact yield:

- Electron-Withdrawing Groups : The chloro substituent at position 5 stabilizes the oxazole ring, but excessive electron withdrawal (e.g., nitro groups) may hinder cyclization.

- Catalyst Selection : Copper(I) iodide or Pd catalysts improve cyclization efficiency for halogenated precursors .

- Solvent Optimization : Anhydrous DMF or THF minimizes hydrolysis of intermediates.

Q. How are spectroscopic data contradictions resolved in halogenated oxazole systems?

Discrepancies in NMR or IR data often arise from tautomerism or solvent effects:

- Tautomerism : The oxazole ring can exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO to stabilize the carboxylic form .

- Halogen Effects : Chlorine’s inductive effect shifts C NMR peaks upfield for adjacent carbons. Compare with computational models (e.g., DFT calculations) to validate assignments .

Q. What strategies mitigate side reactions during synthesis?

- Controlled Halogenation : Use N-chlorosuccinimide (NCS) instead of Cl gas to avoid over-halogenation .

- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester during cyclization to prevent decarboxylation .

- Low-Temperature Quenching : Halt reactions at –10°C to stabilize reactive intermediates.

Q. How is retrosynthetic analysis applied to 5-Chlorooxazole-2-carboxylic acid?

Retrosynthesis involves disconnecting the carboxylic acid and oxazole ring:

- Step 1 : Identify the oxazole core as a heterocyclic building block.

- Step 2 : Introduce the chloro substituent via electrophilic substitution or metal-catalyzed coupling .

- Step 3 : Plan hydrolysis of the ester precursor to the final acid .

Methodological Considerations

Q. What safety protocols are critical when handling halogenated intermediates?

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated compounds.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles; chlorinated aromatics are skin irritants .

- Waste Disposal : Neutralize acidic byproducts with bicarbonate before disposal .

Q. How are computational tools used to predict reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.